molecular formula C25H18N4O5 B11955439 2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide CAS No. 880055-60-7

2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide

Cat. No.: B11955439
CAS No.: 880055-60-7
M. Wt: 454.4 g/mol
InChI Key: GBPFTOPQKROWKA-VULFUBBASA-N
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Description

2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide is a complex organic compound that features a chromenyl group, a hydrazino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide typically involves the condensation of 4-oxo-4H-chromen-3-ylmethylene hydrazine with an appropriate acylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromenyl or hydrazino groups.

    Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide involves its interaction with molecular targets such as enzymes and receptors. The chromenyl group can intercalate with DNA, while the hydrazino group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-[(Oxo{(2E)-2-[(4-Oxo-4H-Chromen-3-YL)Methylene]Hydrazino}Acetyl)Amino]Benzamide
  • Ethyl 2-[(Oxo{(2E)-2-[(4-Oxo-4H-Chromen-3-YL)Methylene]Hydrazino}Acetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

Uniqueness

2-((Oxo(2-((4-oxo-4H-chromen-3-YL)methylene)hydrazino)acetyl)amino)-N-PH-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromenyl group, in particular, distinguishes it from many other compounds and contributes to its potential as a versatile research tool .

Properties

CAS No.

880055-60-7

Molecular Formula

C25H18N4O5

Molecular Weight

454.4 g/mol

IUPAC Name

N'-[(E)-(4-oxochromen-3-yl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide

InChI

InChI=1S/C25H18N4O5/c30-22-16(15-34-21-13-7-5-11-19(21)22)14-26-29-25(33)24(32)28-20-12-6-4-10-18(20)23(31)27-17-8-2-1-3-9-17/h1-15H,(H,27,31)(H,28,32)(H,29,33)/b26-14+

InChI Key

GBPFTOPQKROWKA-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=COC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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